4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-acetic acid, 1,5,6,7-tetrahydro-4-oxo-, ethyl ester
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Overview
Description
Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a cyclopentane, thiophene, and pyrimidine moiety, making it a valuable scaffold for the development of new chemical entities.
Preparation Methods
The synthesis of ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate with formamide . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Chemical Reactions Analysis
Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activities . In biology and medicine, derivatives of this compound have shown promise as antibacterial agents . Additionally, its unique structure makes it a valuable candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds such as 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine and ethyl 4-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and potential applications. The uniqueness of ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate lies in its specific functional groups that confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
ethyl 2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-3-yl)acetate |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-9(16)5-7-3-4-8-10(7)11-12(17)14-6-15-13(11)19-8/h6-7,11H,2-5H2,1H3 |
InChI Key |
OMGDWXGQEPRVMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C3C(=NC=NC3=O)S2 |
Origin of Product |
United States |
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